[(5-Chloro-2-fluorophenyl)methyl](methyl)amine
Description
(5-Chloro-2-fluorophenyl)methylamine (CAS: 1152846-18-8) is a secondary amine with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol . Its structure consists of a methylamine group (-CH₂-NH-CH₃) attached to a 5-chloro-2-fluorophenyl ring. The SMILES notation is CNCC1=C(C=CC(=C1)Cl)F, and its InChIKey is PZXLNIHUWNUZKU-UHFFFAOYSA-N . This compound is primarily used in research and development, with applications in medicinal chemistry and materials science inferred from its structural features.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXLNIHUWNUZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152846-18-8 | |
| Record name | [(5-chloro-2-fluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-fluorophenyl)methyl](methyl)amine typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Material: 5-Chloro-2-fluorobenzyl bromide
Reagent: Methylamine
Solvent: Anhydrous ethanol or another suitable solvent
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-(5-Chloro-2-fluorobenzyl)-N-alkylamines.
Oxidation: Products include this compound oxides.
Reduction: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
[(5-Chloro-2-fluorophenyl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-fluorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Data/Applications | Reference |
|---|---|---|---|---|---|
| (5-Chloro-2-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | Chloro and fluoro substituents on phenyl ring | Research chemical; no explicit application data | |
| [5-(4-Chlorophenyl)-2-furyl]methylamine | C₁₁H₁₀ClNO | 207.66 | Furyl ring with 4-chlorophenyl substituent | Intermediate in organic synthesis | |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | C₆H₇ClNS | 160.65 | Thiophene ring with chloro substituent | Laboratory use; safety protocols documented | |
| {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine | C₁₅H₁₅ClFNO | 283.74 | Phenoxy group with methyl and chloro/fluoro substituents | No explicit data; structural complexity suggests pharmacological potential | |
| {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine | C₁₅H₁₅F₂NO | 263.28 | Ethylamine backbone with fluorophenoxy substituents | Research use; no application data available |
Substituent Effects on Properties
- Ring System Variations :
- Furyl vs. Phenyl : The furyl group in [5-(4-chlorophenyl)-2-furyl]methylamine introduces oxygen into the aromatic system, increasing polarity but reducing stability compared to the fully conjugated phenyl ring in the target compound .
- Thiophene vs. Phenyl : The thiophene analog () exhibits sulfur-based electronic effects, which may alter reactivity in cross-coupling reactions or metabolic pathways .
- Phenoxy Additions: Compounds like {[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine () incorporate ether linkages, which can enhance solubility in polar solvents but may increase steric hindrance .
Biological Activity
(5-Chloro-2-fluorophenyl)methylamine is a substituted amine that has attracted attention due to its potential biological activities, particularly in pharmacology. This compound's unique structure, which includes both chloro and fluoro substituents on a phenyl ring, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The molecular formula for (5-Chloro-2-fluorophenyl)methylamine is , with a molecular weight of approximately 175.62 g/mol. The structural characteristics include:
- Chloro Group : Located at the 5th position of the phenyl ring.
- Fluoro Group : Positioned at the 2nd carbon of the phenyl ring.
- Amine Group : Contributes to the compound's reactivity and potential biological interactions.
Research indicates that compounds similar to (5-Chloro-2-fluorophenyl)methylamine may act through various mechanisms, including:
- Enzyme Inhibition : Related compounds have been shown to inhibit human class I histone deacetylases (HDACs), which play a critical role in gene expression and are implicated in cancer progression. This inhibition could lead to altered cellular processes relevant to cancer therapy.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways. Such interactions could result in psychoactive effects, warranting further investigation through binding affinity assays and functional studies.
Biological Activity Data
A summary of relevant biological activities associated with (5-Chloro-2-fluorophenyl)methylamine is presented in Table 1.
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits HDACs, affecting gene expression and cancer progression | |
| Receptor Interaction | Potential interaction with neurotransmitter receptors influencing neurotransmission | |
| Psychoactive Effects | May exhibit psychoactive effects through receptor modulation |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to (5-Chloro-2-fluorophenyl)methylamine. For instance:
- Histone Deacetylase Inhibition : A study demonstrated that similar compounds could inhibit HDACs with varying potencies, suggesting that modifications in the aromatic system can enhance inhibitory activity.
- Neurotransmitter Receptor Studies : Research has indicated that certain derivatives exhibit significant binding affinities to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. These findings imply potential therapeutic applications in treating mood disorders .
- Pharmacokinetic Assessments : Investigations into the pharmacokinetics of related compounds revealed variable brain permeability, which is essential for assessing their effectiveness as central nervous system (CNS) agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
